molecular formula C10H8INO B13695003 5-(2-Iodophenyl)-2-methyloxazole

5-(2-Iodophenyl)-2-methyloxazole

Cat. No.: B13695003
M. Wt: 285.08 g/mol
InChI Key: IUJHMWUJXXPGMR-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodoaniline with acetic anhydride and a suitable base to form the oxazole ring. The reaction conditions often require heating and the use of a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)-2-methyloxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the oxazole ring.

    Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-(2-Iodophenyl)-2-methyloxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Iodophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenyl derivatives: Compounds like 2-iodophenylamine and 2-iodophenylmethanol.

    Oxazole derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 2-methyl-5-(4-nitrophenyl)-oxazole.

Uniqueness

5-(2-Iodophenyl)-2-methyloxazole is unique due to the presence of both the iodine atom and the oxazole ring

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-(2-iodophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8INO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

IUJHMWUJXXPGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2I

Origin of Product

United States

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